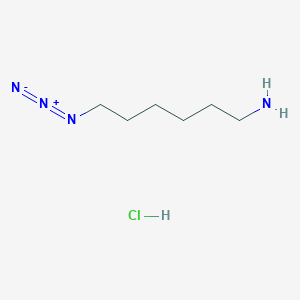
6-叠氮己胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azidohexan-1-amine is a useful research chemical used in the site-selective C-H functionalization of sulfonamides . It is a cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Molecular Structure Analysis
The molecular formula of 6-Azidohexan-1-amine is C6H14N4 . The InChI code is 1S/C6H14N4/c7-5-3-1-2-4-6-9-10-8/h1-7H2 . The molecular weight is 142.20 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Azidohexan-1-amine include a molecular weight of 142.20 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass is 142.121846464 g/mol .科学研究应用
环境修复
含氮化合物(如胺和叠氮化物)在环境修复中至关重要,尤其是在危险物质降解方面。高级氧化工艺 (AOP) 已被强调为矿化含氮化合物的有效方法,提高了水处理方案的效率。包括臭氧和芬顿工艺在内的 AOP 在降解胺、染料和农药方面显示出前景,表明“6-叠氮己胺盐酸盐”在环境清理工作中具有潜在应用 (Bhat & Gogate, 2021)。
材料科学
在材料科学中,胺官能化化合物在为生物分子固定化和细胞定植创建化学反应性表面中发挥着关键作用。等离子体表面处理或等离子体聚合可以产生含有反应性胺基的表面,这对生物界面应用有益。然而,由于等离子体后氧化,这些胺表面可能具有有限的保质期,表明优化其稳定性和功能性的条件非常重要 (Siow, Britcher, Kumar, & Griesser, 2006)。
生物医学应用
胺官能化金属有机骨架 (MOF) 因其在生物医学研究中的应用而备受关注,特别是在药物输送和分离技术中。CO2 与碱性胺官能团之间的强相互作用使胺官能化 MOF 具有 CO2 捕获的优势,可能扩展到靶向药物输送系统。这些 MOF 可以通过原位方法、后修饰或物理浸渍合成,表明“6-叠氮己胺盐酸盐”在设计下一代生物医学材料中具有多功能应用 (Lin, Kong, & Chen, 2016)。
安全和危害
作用机制
Target of Action
The primary target of 6-azidohexan-1-amine hydrochloride is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
6-Azidohexan-1-amine hydrochloride acts as a cleavable linker in the formation of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill the cancer cells .
Biochemical Pathways
The compound affects the pathway of drug delivery in cancer treatment . By acting as a linker in ADCs, it ensures that the cytotoxic drug is specifically delivered to the cancer cells, thereby enhancing the efficacy of the treatment and reducing side effects .
Result of Action
The molecular and cellular effects of 6-azidohexan-1-amine hydrochloride’s action are seen in the increased efficacy of ADCs . By ensuring the specific delivery of the cytotoxic drug to the cancer cells, it enhances the cell-killing effect of the drug .
Action Environment
The action, efficacy, and stability of 6-azidohexan-1-amine hydrochloride are influenced by various environmental factors. These include the conditions under which the ADCs are stored and administered, the patient’s overall health status, and the specific characteristics of the cancer being treated .
生化分析
Biochemical Properties
6-Azidohexan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of ADCs. It acts as a cleavable linker, allowing for the attachment of cytotoxic drugs to antibodies. This compound interacts with various enzymes and proteins, including those involved in the cleavage of the linker, such as proteases. The nature of these interactions is crucial for the controlled release of the cytotoxic drug at the target site .
Cellular Effects
6-Azidohexan-1-amine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins. For example, in ADCs, the release of the cytotoxic drug can lead to apoptosis in target cells, thereby affecting cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of 6-azidohexan-1-amine hydrochloride involves its role as a cleavable linker in ADCs. It binds to antibodies and cytotoxic drugs, forming a stable conjugate. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This process involves enzyme-substrate interactions and changes in gene expression that lead to the desired therapeutic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-azidohexan-1-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in prolonged experiments .
Dosage Effects in Animal Models
The effects of 6-azidohexan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively delivers the cytotoxic drug to the target site. At higher doses, toxic or adverse effects may be observed, including off-target effects and damage to healthy tissues .
Metabolic Pathways
6-Azidohexan-1-amine hydrochloride is involved in specific metabolic pathways, particularly those related to its role as a cleavable linker. It interacts with enzymes and cofactors that facilitate the cleavage of the linker and the release of the cytotoxic drug. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficacy of the compound .
Transport and Distribution
The transport and distribution of 6-azidohexan-1-amine hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation at the target site. These interactions ensure that the compound reaches the desired location and exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 6-azidohexan-1-amine hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules and exerts its effects at the desired site .
属性
IUPAC Name |
6-azidohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVYWZGMEKXEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
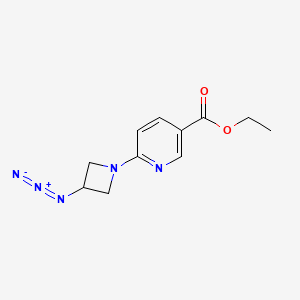
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
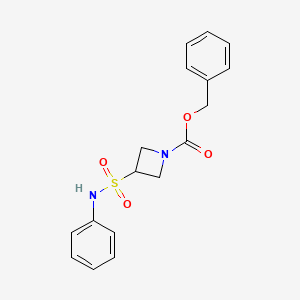
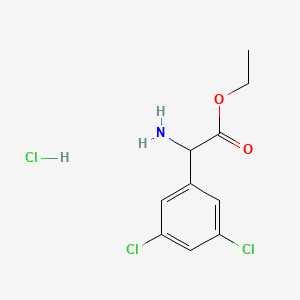

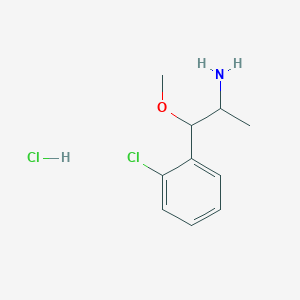

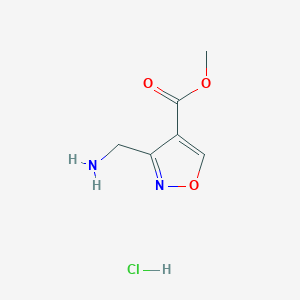
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
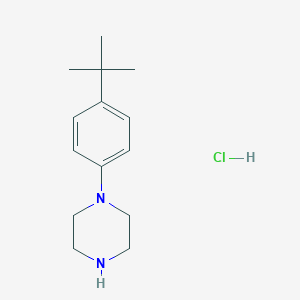
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)

![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)
